1,2,4-Tribromo-3,5,6-trimethylbenzene
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Overview
Description
1,2,4-Tribromo-3,5,6-trimethylbenzene is an organic compound with the molecular formula C9H9Br3. It is a derivative of benzene, where three bromine atoms and three methyl groups are substituted at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
1,2,4-Tribromo-3,5,6-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,4-trimethylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,2,4-Tribromo-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
1,2,4-Tribromo-3,5,6-trimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,4-tribromo-3,5,6-trimethylbenzene exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The methyl groups can affect the compound’s hydrophobicity and overall stability . These interactions play a crucial role in the compound’s behavior in different chemical and biological systems.
Comparison with Similar Compounds
1,2,4-Tribromo-3,5,6-trimethylbenzene can be compared with other similar compounds, such as:
1,3,5-Tribromo-2,4,6-trimethylbenzene: This compound has a similar structure but with different bromine substitution patterns, leading to distinct chemical properties.
2,4,6-Tribromo-1,3,5-trimethylbenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its isomers .
Properties
CAS No. |
90326-72-0 |
---|---|
Molecular Formula |
C9H9Br3 |
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,4-tribromo-3,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |
InChI Key |
WPHRROGPXRIHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)Br)C |
Origin of Product |
United States |
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